REACTION_CXSMILES
|
[O-]S(S([O-])=O)=O.[Na+].[Na+].C([NH:12][C:13]1[CH:29]=[CH:28][C:16]([O:17][C:18]2[CH:19]=[CH:20][C:21]([N+:25]([O-:27])=[O:26])=[C:22]([CH:24]=2)N)=[CH:15][CH:14]=1)(=O)C>CCO.O>[N+:25]([C:21]1[CH:22]=[CH:24][C:18]([O:17][C:16]2[CH:28]=[CH:29][C:13]([NH2:12])=[CH:14][CH:15]=2)=[CH:19][CH:20]=1)([O-:27])=[O:26] |f:0.1.2|
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until the color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The yellow mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the mixture was washed with brine
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The AcOEt layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC=C(N)C=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |